molecular formula C13H16N2OS B1467545 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine CAS No. 1465173-77-6

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine

Cat. No. B1467545
CAS RN: 1465173-77-6
M. Wt: 248.35 g/mol
InChI Key: MDVMTPYEQJVFJJ-UHFFFAOYSA-N
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Description

“4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine” is a compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit inhibitory concentrations against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Scientific Research Applications

Multi-Stimuli Response and Security Ink Application

(Lu & Xia, 2016) explored a novel V-shaped molecule, related to 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine, for its multi-stimuli responsive behavior. This molecule showed profound Intramolecular Charge Transfer (ICT) effects and potential as a security ink, highlighting its applications in materials science and security.

Anticancer Agent Synthesis

The synthesis of new Benzimidazole–Thiazole derivatives, including compounds structurally related to this compound, was studied by (Nofal et al., 2014). These compounds exhibited promising anticancer activity, suggesting potential therapeutic applications.

Antimicrobial Activity

(Reddy & Reddy, 2010) synthesized a series of novel compounds related to this compound, assessing their antimicrobial activity against various bacterial strains. Some compounds showed activity comparable to standard antibiotics, indicating their potential in antimicrobial therapy.

Anti-Inflammatory and Analgesic Evaluation

A study by (Kumar & Singh, 2020) on derivatives of this compound revealed significant anti-inflammatory and analgesic properties. This suggests their potential use in pain management and inflammatory conditions.

Synthesis and Crystal Structure in Antitumor Activity

(叶姣 et al., 2015) focused on the synthesis and crystal structure of a compound structurally related to this compound. The compound showed good antitumor activity, highlighting its potential in cancer research.

Corrosion Inhibition for Steel

(Jafari et al., 2019) researched derivatives of this compound as corrosion inhibitors for steel in acidic media. This application is significant in the field of materials science and engineering.

Antioxidant Activity of Trifluoromethyl-Substituted Derivatives

The synthesis of trifluoromethyl-substituted derivatives related to this compound and their antioxidant activities were examined by (Bonacorso et al., 2016). This study opens avenues for the development of new antioxidant agents.

Synthesis of Novel Polycyclic-Fused Compounds

(Xie et al., 2016) developed a regioselective synthesis method for new thiazolo-fused benzo[h]acridines, inspired by compounds structurally similar to this compound. This research contributes to the field of organic chemistry and drug discovery.

Biological Activity Studies

(Uma et al., 2017) synthesized and studied the biological activity of certain derivatives related to this compound. The compounds exhibited significant toxicity against various bacterial strains, indicating their potential as antimicrobial agents.

Biochemical Analysis

Biochemical Properties

4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thus affecting the inflammatory response . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, as seen with COX-1 and COX-2 . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the arachidonic acid pathway by inhibiting COX enzymes, leading to a decrease in prostaglandin production . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and altering the levels of metabolites involved in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes and its targeting to specific organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus may enhance its ability to influence gene expression, while its localization in the cytoplasm may facilitate its interactions with enzymes and other proteins involved in metabolic pathways.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVMTPYEQJVFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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